molecular formula C13H16O3 B8352672 Methyl 4-(3-methylbutanoyl)benzoate

Methyl 4-(3-methylbutanoyl)benzoate

Cat. No. B8352672
M. Wt: 220.26 g/mol
InChI Key: HSBBXGHBQXBHCG-UHFFFAOYSA-N
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Patent
US07863329B2

Procedure details

To a solution of 4-(1-hydroxy-3-methyl-butyl)-benzoic acid methyl ester (19.72 g, 88.78 mmol) in dichloromethane (300 mL) is added pyridinium chlorochromate (22.03 g, 97.65 mmol). The mixture is allowed to stir at room temperature, and the solution turns black over time. The reaction is monitored by HPLC. Upon complete conversion, the reaction is diluted with dichloromethane and silica gel (2% by wt) is added to the mixture. The mixture is purified by flash column chromatography using dichloromethane as mobile phase, producing 15.79 g (72%) of product. MS (ES): 221.3 (M++1).
Name
4-(1-hydroxy-3-methyl-butyl)-benzoic acid methyl ester
Quantity
19.72 g
Type
reactant
Reaction Step One
Quantity
22.03 g
Type
reactant
Reaction Step One
Quantity
300 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Yield
72%

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([CH:10]([OH:15])[CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:6][CH:5]=1.[Cr](Cl)([O-])(=O)=O.[NH+]1C=CC=CC=1>ClCCl>[CH3:1][O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10](=[O:15])[CH2:11][CH:12]([CH3:14])[CH3:13])=[CH:6][CH:5]=1 |f:1.2|

Inputs

Step One
Name
4-(1-hydroxy-3-methyl-butyl)-benzoic acid methyl ester
Quantity
19.72 g
Type
reactant
Smiles
COC(C1=CC=C(C=C1)C(CC(C)C)O)=O
Name
Quantity
22.03 g
Type
reactant
Smiles
[Cr](=O)(=O)([O-])Cl.[NH+]1=CC=CC=C1
Name
Quantity
300 mL
Type
solvent
Smiles
ClCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
to stir at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
is added to the mixture
CUSTOM
Type
CUSTOM
Details
The mixture is purified by flash column chromatography

Outcomes

Product
Name
Type
product
Smiles
COC(C1=CC=C(C=C1)C(CC(C)C)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 15.79 g
YIELD: PERCENTYIELD 72%
YIELD: CALCULATEDPERCENTYIELD 80.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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